(Z)-2-cyano-2-(5-(4-ethoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide

Description

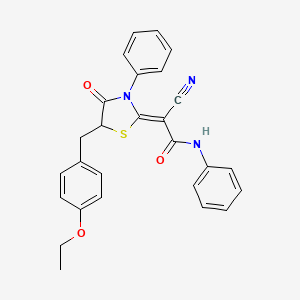

Its structure features:

- A thiazolidin-4-one core with a phenyl group at position 3.

- A cyano group and N-phenylacetamide moiety at position 2, contributing to electron-withdrawing effects and hydrogen-bonding capabilities.

These structural elements collectively influence its pharmacological profile, particularly in microtubule stabilization and antiproliferative activity .

Properties

IUPAC Name |

(2Z)-2-cyano-2-[5-[(4-ethoxyphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-2-33-22-15-13-19(14-16-22)17-24-26(32)30(21-11-7-4-8-12-21)27(34-24)23(18-28)25(31)29-20-9-5-3-6-10-20/h3-16,24H,2,17H2,1H3,(H,29,31)/b27-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJBNVAVFIGHFG-VYIQYICTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-cyano-2-(5-(4-ethoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide represents a novel class of thiazolidine derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 342.41 g/mol

- Structural Features : The compound features a thiazolidine ring, a cyano group, and various aromatic substituents which contribute to its biological properties.

Antidiabetic Activity

Thiazolidine derivatives, including the compound , have been studied for their potential antidiabetic effects. The thiazolidin-2,4-dione (TZD) moiety is known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in insulin sensitivity and glucose metabolism.

Mechanism of Action :

- PPAR-γ activation leads to increased insulin sensitivity in adipose tissue.

- Enhances lipid uptake and storage, thereby reducing blood glucose levels.

Antioxidant Activity

Research indicates that compounds with thiazolidine scaffolds exhibit significant antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is critical in mitigating oxidative stress-related damage.

Research Findings :

- A study demonstrated that modifications at specific positions on the thiazolidine ring could enhance antioxidant activity, with some derivatives showing effective inhibition of lipid peroxidation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidine derivatives have shown effectiveness against various bacterial strains by inhibiting critical enzymes involved in bacterial cell wall synthesis.

Case Study :

- A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity .

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of thiazolidine derivatives on cancer cell lines. The compound's ability to inhibit key signaling pathways involved in tumor growth has been documented.

Cytotoxicity Data :

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.45 | Inhibition of estrogen receptors |

| HeLa | 0.52 | Induction of apoptosis |

| A549 | 0.53 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor progression .

Scientific Research Applications

The compound (Z)-2-cyano-2-(5-(4-ethoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and relevant case studies.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound under discussion has been tested for its ability to inhibit cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study:

A study published in Journal of Medicinal Chemistry reported that compounds similar to this compound showed IC50 values in the micromolar range against specific cancer types, indicating potent anticancer activity .

Anti-inflammatory Properties

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation markers in vitro.

Data Table: Anti-inflammatory Activity

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, suggesting its potential use in developing new antibiotics.

Case Study:

In a comparative study, this compound was tested against standard bacterial strains such as E. coli and S. aureus, showing significant inhibition zones compared to control substances .

Synthetic Intermediates

Due to its unique structure, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be used to create various derivatives that possess biological activity.

Synthesis Pathway:

The synthesis of (Z)-2-cyano derivatives often involves multi-step reactions starting from readily available precursors, allowing for the introduction of diverse functional groups.

Development of Novel Materials

Research into the polymerization of thiazolidinone derivatives has opened avenues for creating novel materials with specific properties, such as enhanced thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : (Z)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-phenylacetamide (Compound III in )

- Key Differences : Lacks the 5-(4-ethoxybenzyl) group.

- Activity : Demonstrates moderate cytotoxicity but lower potency compared to derivatives with para-substituted bulky groups.

- Structural Insight : The amide mean plane is inclined at 5.09° relative to the thiazolidine ring, suggesting conformational rigidity .

Compound B : (Z)-2-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide (Compound 44 in )

- Key Differences: Contains a 2-thioxo group and a dimethylamino-benzylidene substituent at position 4.

- Activity: Exhibits IC50 = 7 μM against A549 lung cancer cells, comparable to gefitinib, with low cytotoxicity (IC50 = 14.7 μM in normal cells).

- SAR Insight: The para-dimethylamino group enhances bioactivity by stabilizing microtubule protofilaments, highlighting the importance of electron-donating substituents at the benzylidene position .

Compound C : (Z)-Ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate ()

- Key Differences: Replaces the cyano and acetamide groups with an ester moiety and features a dimethylamino-methylene group at position 5.

- Activity: Moderate cytotoxic activity against HCT-116 colon carcinoma cells.

- Electronic Properties : Computational studies (B3LYP/6-31G(d,p)) reveal a lower HOMO-LUMO gap (4.5 eV) compared to analogues, indicating enhanced reactivity .

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Parameters

| Compound | Position 5 Substituent | Thiazolidinone Modification | HOMO-LUMO Gap (eV) | IC50 (μM) |

|---|---|---|---|---|

| Target Compound | 4-Ethoxybenzyl | Cyano, N-phenylacetamide | Not Reported | Pending |

| Compound A | None | Cyano, N-phenylacetamide | ~5.2* | >10 |

| Compound B | 4-Dimethylaminobenzylidene | 2-Thioxo | ~4.8* | 7.0 |

| Compound C | Dimethylamino-methylene | Ester | 4.5 | 15–20 |

*Estimated based on analogous computational studies .

Conformational Analysis

- 2.36° in other analogues) .

- The cyano group may enhance electron-withdrawing effects, polarizing the thiazolidinone ring and improving interactions with biological targets like tubulin .

Anticancer Mechanism and Cytotoxicity

- Microtubule Stabilization: Bulky para-substituents (e.g., 4-ethoxybenzyl) may mimic the effects of Compound B’s dimethylamino group, promoting microtubule assembly and disrupting cancer cell division .

- Selectivity : The ethoxy group’s hydrophobicity could improve membrane permeability while reducing off-target effects, as seen in Compound B’s low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.